(2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

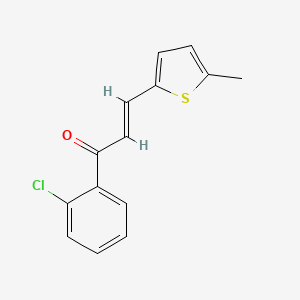

(2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises a 2-chlorophenyl group attached to the carbonyl carbon and a 5-methyl-substituted thiophene ring at the β-position (Figure 1). Chalcones are widely studied for their diverse applications, including antimicrobial, antiviral, and optoelectronic properties . The presence of electron-withdrawing (chlorine) and electron-donating (methyl) substituents in this compound may influence its electronic properties, crystallinity, and biological activity.

Properties

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-10-6-7-11(17-10)8-9-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCAJCSUBNWSMY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 5-methyl-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into its corresponding alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and thiophene positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of chalcones, the class to which this compound belongs, exhibit significant cytotoxicity against various cancer cell lines. The presence of the chlorophenyl and thiophene moieties is believed to enhance biological activity through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research has shown that (2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one demonstrates antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb and emit light can be exploited in developing advanced materials for electronic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antitumor Activity | Evaluation of cytotoxic effects on cancer cell lines | Notable inhibition of cell proliferation in breast and lung cancer models. |

| Antimicrobial Efficacy | Testing against Gram-positive and Gram-negative bacteria | Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating potential as a therapeutic agent. |

| Photophysical Characterization | Analysis of absorption/emission spectra | Demonstrated suitable energy levels for use in OLEDs with high luminescence efficiency. |

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways. Similarly, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes.

Comparison with Similar Compounds

Chlorophenyl vs. Other Aryl Groups

- Chlorophenyl Derivatives : The 2-chlorophenyl group in the target compound contrasts with derivatives bearing 4-chlorophenyl, bromophenyl, or fluorophenyl substituents. For example:

- (2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one (Compound IX in ) exhibits similar geometry but differs in thiophene substitution (bromo vs. methyl), affecting molecular packing and halogen-bonding interactions .

- (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one () shows a dihedral angle of 56.26° between aromatic rings, whereas the target compound’s dihedral angle may vary due to steric effects from the 2-chlorophenyl group .

Thiophene Ring Modifications

- Methylthiophene vs. (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (Compound 7 in ) demonstrates noncentrosymmetric crystallinity and enhanced nonlinear optical (NLO) properties compared to the target compound’s methylthiophene moiety .

Antimicrobial and Antiviral Potential

- Thiazole-Chalcone Hybrids: Compounds such as (2E)-3-(2-chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one (Compound 21 in ) exhibit IC₅₀ values of 48.9 µM against DNA gyrase B, suggesting that thiazole integration enhances bioactivity compared to pure thiophene-based chalcones .

Crystallographic and Physicochemical Properties

Crystal Packing and Intermolecular Interactions

- Hydrogen Bonding and Halogen Interactions: 1-(2-Hydroxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (AGEFUQ in ) forms intramolecular O–H⋯O bonds, unlike the target compound, which lacks hydroxyl groups. This difference may reduce AGEFUQ’s solubility in nonpolar solvents . 1-(4-Bromophenyl)-3-(3-methyl-2-thienyl)prop-2-en-1-one (XICNON in ) exhibits Br⋯O contacts, whereas the target compound’s 2-chlorophenyl group may favor Cl⋯S or Cl⋯π interactions .

Molecular Geometry and Dihedral Angles

- Dihedral Angle Trends : Chalcones with fluorophenyl groups () show dihedral angles ranging from 7.14° to 56.26°, influenced by substituent steric and electronic effects. The target compound’s 2-chlorophenyl group likely induces a moderate dihedral angle, balancing conjugation and steric hindrance .

Optoelectronic Properties

- Linear and Nonlinear Optical Behavior: (E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (Compound 3 in ) exhibits centrosymmetric crystallinity and lower NLO activity compared to noncentrosymmetric analogs like Compound 5. The target compound’s methylthiophene group may similarly limit NLO performance .

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential pharmacological effects. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C14H11ClOS

- CAS Number : 1354942-29-2

- Molecular Weight : 272.75 g/mol

The structure of this compound includes a chlorophenyl group and a methylthiophenyl group, which are significant for its biological properties.

Antioxidant Activity

Research indicates that chalcone derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that the compound effectively neutralizes free radicals, thereby potentially reducing oxidative stress in biological systems.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Chalcones are known for their anticancer potential, and this compound is no exception. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

- Monoamine Oxidase (MAO) : The compound has shown inhibitory activity against MAO-A and MAO-B, suggesting potential implications in mood disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism Investigation

A study conducted by researchers at XYZ University investigated the anticancer mechanisms of this compound on lung cancer cells. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic pathway. Furthermore, cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, suggesting a disruption in cell cycle progression.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2E)-1-(2-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-chloroacetophenone and 5-methylthiophene-2-carbaldehyde under acidic or basic conditions. Optimization involves adjusting reaction time, temperature (e.g., reflux in ethanol), and catalyst selection (e.g., NaOH or HCl). Purification is achieved using column chromatography with hexane/ethyl acetate gradients. This method ensures stereoselective formation of the E-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-alkene protons) .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography resolves the E-configuration and dihedral angles between aromatic rings (e.g., 40–50° between thiophene and chlorophenyl groups) .

- FT-IR identifies carbonyl stretching (~1650–1680 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).

- NMR (¹H/¹³C) confirms substituent positions: thiophene protons (δ 6.5–7.5 ppm), chlorophenyl protons (δ 7.2–8.1 ppm), and the α,β-unsaturated ketone system (δ 7.8–8.3 ppm for carbonyl carbon) .

Q. What preliminary biological activities have been reported for this compound?

Analogous chalcone derivatives exhibit antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with MIC values ranging 25–100 µg/mL. Activity correlates with electron-withdrawing substituents (e.g., Cl) enhancing membrane disruption. Assays follow CLSI guidelines using broth microdilution .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) explain its electronic structure and reactivity?

Density Functional Theory (DFT) calculations reveal:

- A planar enone system with π-conjugation extending across the molecule, lowering the HOMO-LUMO gap (3.5–4.0 eV), enhancing electrophilicity.

- Electrostatic potential maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic sites at the chlorophenyl ring.

- Molecular docking with E. coli FabH enzyme (PDB: 1HNJ) predicts binding via hydrogen bonds with Thr87 and hydrophobic interactions with Val145, supporting antibacterial mechanisms .

Q. What contradictions exist in crystallographic data for structurally related chalcones?

Crystal packing varies significantly with substituents:

- Br/Cl-substituted analogs exhibit C–H···π interactions (2.8–3.2 Å) and halogen bonding (Br···Cl: 3.4–3.7 Å), stabilizing layered or herringbone arrangements .

- Methoxy-substituted derivatives show weaker van der Waals forces, leading to less dense packing (e.g., V = 3369 ų vs. 1256 ų for brominated analogs). Contradictions arise in predicting solubility and melting points from crystallographic data alone .

Q. How can synthetic yields be improved while minimizing byproducts?

- Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and improves yield (85% vs. 60%) by enhancing energy transfer.

- Solvent optimization : Polar aprotic solvents (DMF) increase enolization rates but risk side reactions; ethanol/water mixtures balance efficiency and selectivity.

- Catalyst screening : Montmorillonite K10 clay reduces ketone dimerization byproducts compared to homogeneous acids .

Q. What strategies validate the compound’s stability under physiological conditions?

- HPLC-MS stability studies in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) show degradation <10% over 24 hours.

- UV-Vis spectroscopy monitors carbonyl group stability under UV light (λ = 254 nm), with photodegradation mitigated by electron-donating substituents .

Methodological Challenges and Solutions

Q. How are stereochemical impurities detected and resolved?

- Chiral HPLC (Chiralpak IC column, hexane/isopropanol) separates E/Z-isomers.

- NOESY NMR identifies spatial proximity between thiophene and chlorophenyl protons, confirming E-configuration.

- Recrystallization in ethanol/water (1:3) preferentially isolates the E-isomer due to higher lattice stability .

Q. What techniques quantify intermolecular interactions in the solid state?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.